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Compound of Interest

Compound Name: 1,4-Dibromo-2-butanol

Cat. No.: B104651

An In-depth Technical Guide to the Stereoisomerism and Chirality of 1,4-Dibromo-2-butanol

Executive Summary

1,4-Dibromo-2-butanol (CAS No: 19398-47-1) is a trifunctional chemical intermediate of
significant interest in organic synthesis, particularly for the preparation of complex molecules
and pharmaceutical compounds.[1] Its structure, featuring bromine atoms at the C1 and C4
positions and a hydroxyl group at the C2 position, provides multiple reactive sites for synthetic
transformations.[1] A critical aspect of its molecular architecture is the presence of a single
stereogenic center, which imparts chirality to the molecule. This guide provides a detailed
examination of the stereoisomerism of 1,4-dibromo-2-butanol, presents its physicochemical
properties, outlines experimental protocols for its synthesis and enantiomeric resolution, and
illustrates key concepts through structured diagrams.

Stereoisomerism and Chirality

The stereochemistry of 1,4-dibromo-2-butanol is defined by the presence of a single chiral
center.

The Stereogenic Center

The carbon atom at the second position (C2) is a stereogenic center because it is bonded to
four different substituent groups:

e Ahydrogen atom (-H)
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» A hydroxyl group (-OH)
e A bromomethyl group (-CH2Br)
e A 2-bromoethyl group (-CH2CH2Br)[1]

The presence of this single chiral center means the molecule is not superimposable on its
mirror image, a fundamental condition for chirality.[1]

Enantiomers

As a consequence of having one chiral center, 1,4-dibromo-2-butanol exists as a pair of
stereoisomers known as enantiomers.[1] These enantiomers are designated as (R)-1,4-
dibromo-2-butanol and (S)-1,4-dibromo-2-butanol according to the Cahn-Ingold-Prelog
priority rules.[1]

Enantiomers share identical physical properties such as boiling point, melting point, density,
and refractive index.[1] However, they exhibit distinct behavior when interacting with plane-
polarized light, rotating it in equal but opposite directions.[1] A mixture containing equal
amounts of the (R) and (S) enantiomers is known as a racemic mixture, which is optically
inactive due to the cancellation of optical rotation.[1]
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1,4-Dibromo-2-butanol
Molecular Structure

Contains a single (n=1)
chiral center (C2)

Max Stereoisomers = 2°n

Results in 2721 = 2 Stereoisomers

(R)-Enantiomer  (S)-Enantiomer

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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